

Preparation of Oct-7-enylboronic acid pinacol ester for Suzuki coupling

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Compound of Interest

Compound Name: Oct-7-enylboronic acid

Cat. No.: B599090

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Application Notes and Protocols for Researchers

Preparation of Oct-7-enylboronic Acid Pinacol Ester and its Application in Suzuki-Miyaura Cross-Coupling Reactions

Introduction

Organoboron compounds, particularly boronic acid pinacol esters, are versatile and indispensable reagents in modern organic synthesis. Their stability, ease of handling, and broad reactivity make them ideal partners in a variety of cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research. This application note provides detailed protocols for the synthesis of **oct-7-enylboronic acid** pinacol ester, a valuable building block, via a catalyzed hydroboration of 1-octene. Furthermore, it outlines a representative protocol for its subsequent use in a Suzuki-Miyaura cross-coupling reaction with an aryl halide, offering a practical guide for researchers in drug development and synthetic chemistry.

Part 1: Synthesis of Oct-7-enylboronic Acid Pinacol Ester via Iridium-Catalyzed Hydroboration

The synthesis of alkylboronic acid pinacol esters from terminal alkenes is efficiently achieved through catalytic hydroboration. Iridium-based catalysts, in particular, have demonstrated high efficacy and selectivity for the anti-Markovnikov addition of pinacolborane to terminal olefins, yielding the desired linear boronate ester in high yields.^{[1][2]}

Experimental Protocol: Iridium-Catalyzed Hydroboration of 1-Octene

Materials:

- 1-Octene (1.0 equiv)
- Pinacolborane (1.1 equiv)
- $[\text{Ir}(\text{cod})\text{Cl}]_2$ (chloro(1,5-cyclooctadiene)iridium(I) dimer) (1.5 mol%)
- dppe (1,2-Bis(diphenylphosphino)ethane) (3.0 mol%)
- Anhydrous Tetrahydrofuran (THF)
- Argon or Nitrogen gas supply
- Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

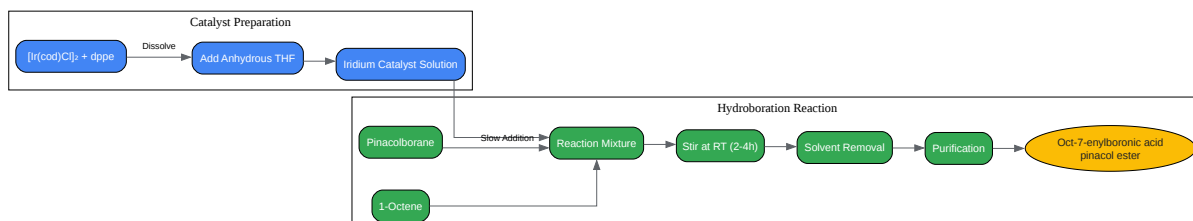
- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add $[\text{Ir}(\text{cod})\text{Cl}]_2$ (1.5 mol%) and dppe (3.0 mol%).
- Add anhydrous THF to dissolve the catalyst components.
- To this solution, add 1-octene (1.0 equiv) via syringe.
- Slowly add pinacolborane (1.1 equiv) to the reaction mixture at room temperature with stirring.
- Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.

- Upon completion, the solvent is removed under reduced pressure.
- The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure **oct-7-enylboronic acid** pinacol ester.

Data Presentation

Parameter	Value	Reference
Catalyst System	[Ir(cod)Cl] ₂ / dppe	[2]
Catalyst Loading	1.5 mol% [Ir], 3.0 mol% dppe	[3]
Substrate	1-Octene	[1]
Reagent	Pinacolborane	
Solvent	THF	
Temperature	Room Temperature	
Reaction Time	2-4 hours	[1][2]
Yield	>90%	
Selectivity	>99% for the terminal boronate ester	[1][2]

Experimental Workflow: Synthesis of Oct-7-enylboronic Acid Pinacol Ester



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Caption: Workflow for the iridium-catalyzed synthesis of **oct-7-enylboronic acid** pinacol ester.

Part 2: Suzuki-Miyaura Cross-Coupling of Oct-7-enylboronic Acid Pinacol Ester with an Aryl Bromide

The synthesized **oct-7-enylboronic acid** pinacol ester is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a $\text{C}(\text{sp}^3)\text{--C}(\text{sp}^2)$ bond. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromotoluene

Materials:

- **Oct-7-enylboronic acid** pinacol ester (1.2 equiv)
- 4-Bromotoluene (1.0 equiv)
- $\text{Pd}(\text{dppf})\text{Cl}_2$ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene) (3 mol%)

- Cesium Carbonate (Cs_2CO_3) (2.0 equiv)
- Anhydrous 1,4-Dioxane
- Water
- Argon or Nitrogen gas supply
- Standard laboratory glassware (Schlenk flask, condenser, etc.)

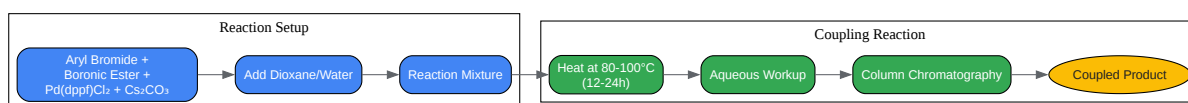
Procedure:

- To a dry Schlenk flask under an inert atmosphere, add 4-bromotoluene (1.0 equiv), **oct-7-enylboronic acid** pinacol ester (1.2 equiv), $\text{Pd}(\text{dppf})\text{Cl}_2$ (3 mol%), and cesium carbonate (2.0 equiv).
- Add a mixture of anhydrous 1,4-dioxane and water (e.g., 4:1 v/v).
- Fit the flask with a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel to yield the pure coupled product.

Data Presentation

Parameter	Value	Reference
Catalyst	Pd(dppf)Cl ₂	[4]
Catalyst Loading	3 mol%	
Boronic Ester	Oct-7-enylboronic acid pinacol ester	
Aryl Halide	4-Bromotoluene	
Base	Cesium Carbonate (Cs ₂ CO ₃)	[4]
Solvent	1,4-Dioxane/Water	
Temperature	80-100 °C	[4]
Reaction Time	12-24 hours	
Yield	Good to excellent (typically >70%)	

Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction

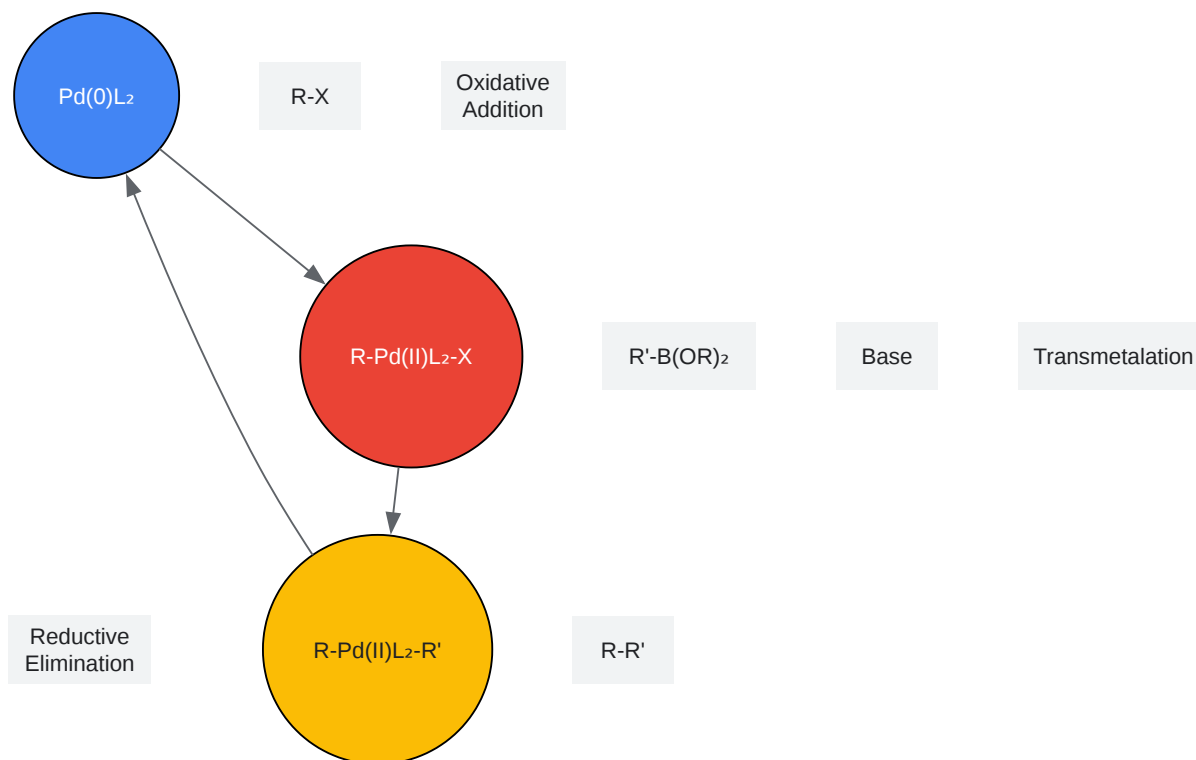


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Caption: Workflow for the Suzuki-Miyaura cross-coupling of **oct-7-enylboronic acid** pinacol ester.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.



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